1-{5-bromofuro[2,3-b]pyridin-2-yl}methanamine hydrochloride
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Overview
Description
1-{5-bromofuro[2,3-b]pyridin-2-yl}methanamine hydrochloride is a chemical compound with the molecular formula C8H8BrClN2O It is a derivative of furo[2,3-b]pyridine, which is a fused heterocyclic compound containing both furan and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-bromofuro[2,3-b]pyridin-2-yl}methanamine hydrochloride typically involves the bromination of furo[2,3-b]pyridine followed by the introduction of a methanamine group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in an organic solvent such as dichloromethane or chloroform. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade reagents and solvents, as well as optimized reaction conditions to ensure high yield and purity of the final product. The process would also include purification steps such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1-{5-bromofuro[2,3-b]pyridin-2-yl}methanamine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the original compound .
Scientific Research Applications
1-{5-bromofuro[2,3-b]pyridin-2-yl}methanamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).
Mechanism of Action
The mechanism of action of 1-{5-bromofuro[2,3-b]pyridin-2-yl}methanamine hydrochloride is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
(5-Bromofuro[2,3-b]pyridin-2-yl)methanol: This compound is similar in structure but contains a hydroxyl group instead of a methanamine group.
2-(Pyridin-2-yl)furan: This compound lacks the bromine atom and methanamine group, making it less reactive in certain chemical reactions.
Uniqueness
1-{5-bromofuro[2,3-b]pyridin-2-yl}methanamine hydrochloride is unique due to the presence of both the bromine atom and the methanamine group, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications .
Properties
CAS No. |
2639423-31-5 |
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Molecular Formula |
C8H8BrClN2O |
Molecular Weight |
263.52 g/mol |
IUPAC Name |
(5-bromofuro[2,3-b]pyridin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H7BrN2O.ClH/c9-6-1-5-2-7(3-10)12-8(5)11-4-6;/h1-2,4H,3,10H2;1H |
InChI Key |
DEYDOECKVKIYOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(OC2=NC=C1Br)CN.Cl |
Purity |
95 |
Origin of Product |
United States |
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